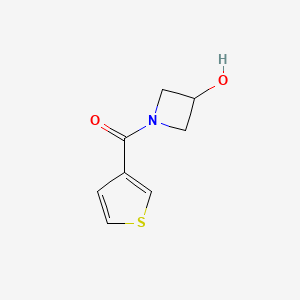

1-(Thiophene-3-carbonyl)azetidin-3-ol

Description

Properties

IUPAC Name |

(3-hydroxyazetidin-1-yl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-7-3-9(4-7)8(11)6-1-2-12-5-6/h1-2,5,7,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYCBNBOUUYMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CSC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview of Azetidine Derivative Synthesis

Azetidine derivatives, including azetidin-3-ols, are typically synthesized via nucleophilic substitution and cyclization strategies starting from 3-amino-azetidines or their protected forms. The azetidine ring is a four-membered nitrogen-containing heterocycle, often prepared via improved processes that enhance yield and scope, enabling access to a broad range of substituted azetidines for pharmaceutical applications.

Key improvements in azetidine synthesis include:

- Use of N-protected azetidines (e.g., N-t-butyl-O-trimethylsilylazetidine) which upon acidic treatment yield 3-amino-azetidines.

- Subsequent nucleophilic substitution reactions on various electrophilic substrates to introduce desired substituents.

- Optimization of reaction conditions such as temperature control (typically 55-60°C), solvent choice (e.g., methylene chloride, acetonitrile), and base use (e.g., triethylamine, sodium bicarbonate) to maximize yield and purity.

Specific Preparation of 1-(Thiophene-3-carbonyl)azetidin-3-ol

Although direct literature on 1-(Thiophene-3-carbonyl)azetidin-3-ol is limited, the synthesis can be logically derived from known methods for azetidin-3-ol derivatives and thiophene carbonylation chemistry.

Step 1: Preparation of 3-Aminoazetidine Intermediate

The synthesis begins with the generation of 3-aminoazetidine via deprotection of N-protected azetidine precursors or direct amination of azetidin-3-ol derivatives.

Step 2: Acylation with Thiophene-3-carbonyl Chloride

The 3-aminoazetidine intermediate is reacted with thiophene-3-carbonyl chloride (prepared from thiophene-3-carboxylic acid and thionyl chloride or oxalyl chloride) under controlled conditions to form the amide bond, yielding 1-(Thiophene-3-carbonyl)azetidin-3-ol.

Step 3: Purification

The crude product is purified by extraction, drying over anhydrous salts (e.g., Na2SO4), and chromatographic techniques such as silica gel column chromatography using solvent mixtures like ethyl acetate/hexanes.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 3-Aminoazetidine formation | N-t-butyl-O-trimethylsilylazetidine + HCl solution | Room temperature | 1 hour | ~64 | Exothermic reaction, aqueous work-up and extraction |

| Acylation with thiophene-3-carbonyl chloride | 3-aminoazetidine + thiophene-3-carbonyl chloride + base (triethylamine) | 0-25 °C initially, then room temp or slight warming | 12-24 hours | Variable | Slow addition of acid chloride, base scavenges HCl |

| Purification | Extraction with CH2Cl2, drying, silica gel chromatography | Ambient | - | - | Solvent system optimized for product isolation |

Alternative Synthetic Approaches

Negishi Coupling for Azetidine Functionalization

Recent advances in palladium-catalyzed Negishi coupling allow for the functionalization of azetidine rings with heteroaryl groups, including thiophene derivatives. This method involves preparing organozinc reagents from alkyl halides and coupling with aryl halides under Pd catalysis in solvents like THF or DMF, enabling efficient C-C bond formation on azetidine scaffolds.

Grignard Addition to Azetidinones

Another approach involves nucleophilic addition of organomagnesium reagents derived from thiophene derivatives to azetidin-3-one intermediates, followed by work-up to yield azetidin-3-ols substituted with thiophene carbonyl groups.

Representative Experimental Data from Literature

Chemical Reactions Analysis

1-(Thiophene-3-carbonyl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound .

Scientific Research Applications

1-(Thiophene-3-carbonyl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Thiophene-3-carbonyl)azetidin-3-ol involves its interaction with molecular targets through its functional groups. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Insights :

- Electronic Effects : The thiophene-3-carbonyl group (electron-rich due to sulfur’s lone pairs) contrasts with electron-withdrawing groups like fluorobenzo-thiazole or chlorobenzyl , impacting dipole moments and solubility.

Physicochemical Properties

- LogP : The thiophene derivative’s lower LogP compared to benzhydryl analogs suggests better aqueous solubility, advantageous for oral bioavailability.

- Stability : The thiophene-carbonyl ester linkage may hydrolyze under acidic/basic conditions, unlike ethers (e.g., silyl-protected analogs in ).

Pharmacological Activity

- The thiophene derivative’s acyl group could mimic acetyl-lysine binding, a key mechanism in bromodomain inhibitors .

- Kinase Selectivity : Fluorobenzo-thiazole derivatives () often target kinases (e.g., JAK inhibitors in ). The thiophene’s sulfur may engage in hydrogen bonding or hydrophobic interactions distinct from fluorine’s electronegativity.

Biological Activity

1-(Thiophene-3-carbonyl)azetidin-3-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the thiophene ring and azetidine moiety, contribute to its diverse interactions with biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of 1-(Thiophene-3-carbonyl)azetidin-3-ol. It has been shown to exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead structure for developing new antibiotics, particularly in an era of increasing antibiotic resistance .

Anticancer Properties

1-(Thiophene-3-carbonyl)azetidin-3-ol has also been evaluated for its anticancer potential. In vitro studies on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrated that the compound inhibits cell proliferation significantly. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These findings indicate that 1-(Thiophene-3-carbonyl)azetidin-3-ol may interfere with cancer cell growth through mechanisms that warrant further investigation .

The proposed mechanism of action for 1-(Thiophene-3-carbonyl)azetidin-3-ol involves interaction with specific enzymes or receptors. The carbonyl group can form hydrogen bonds with active sites on target proteins, potentially leading to inhibition of critical pathways involved in bacterial growth and cancer cell proliferation. Studies suggest that it may modulate pathways related to apoptosis and inflammation, contributing to its therapeutic effects .

Study 1: Antimicrobial Efficacy

In a controlled study, researchers assessed the antimicrobial efficacy of various thiophene derivatives, including 1-(Thiophene-3-carbonyl)azetidin-3-ol. The study revealed that this compound exhibited superior activity compared to traditional antibiotics against resistant strains of bacteria. The results underscored the importance of exploring heterocyclic compounds for new antimicrobial agents .

Study 2: Anticancer Activity

Another pivotal study focused on the anticancer effects of 1-(Thiophene-3-carbonyl)azetidin-3-ol in MCF-7 cells. The compound was shown to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins. This mechanism highlights its potential as a chemotherapeutic agent, necessitating further exploration in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.